Cas no 2097911-41-4 (3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile)

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group and a piperidinyl-linked trifluoromethylpyrimidine moiety. This structure confers high binding affinity and selectivity, making it valuable in medicinal chemistry and drug discovery, particularly for targeting kinase enzymes. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazine-carbonitrile scaffold contributes to strong intermolecular interactions. Its well-defined synthetic route ensures consistent purity and scalability. This compound is primarily utilized in preclinical research as a potent intermediate or pharmacophore for developing therapeutics in oncology and inflammatory diseases. Its robust chemical properties support further derivatization for structure-activity relationship studies.
3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile structure
2097911-41-4 structure
Product name:3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
CAS No:2097911-41-4
MF:C15H14F3N7
MW:349.313771724701
CID:5467780

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
    • 3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile
    • 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
    • Inchi: 1S/C15H14F3N7/c16-15(17,18)12-7-13(23-9-22-12)25-5-1-10(2-6-25)24-14-11(8-19)20-3-4-21-14/h3-4,7,9-10H,1-2,5-6H2,(H,21,24)
    • InChI Key: MCQRTHMAWLYTPJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCC(CC1)NC1C(C#N)=NC=CN=1)(F)F

Computed Properties

  • Exact Mass: 349.12627796 g/mol
  • Monoisotopic Mass: 349.12627796 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Molecular Weight: 349.31
  • Topological Polar Surface Area: 90.6

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-6795-5μmol
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6559-6795-15mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
15mg
$133.5 2023-09-08
Life Chemicals
F6559-6795-10mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
10mg
$118.5 2023-09-08
Life Chemicals
F6559-6795-1mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
1mg
$81.0 2023-09-08
Life Chemicals
F6559-6795-2mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
2mg
$88.5 2023-09-08
Life Chemicals
F6559-6795-5mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
5mg
$103.5 2023-09-08
Life Chemicals
F6559-6795-3mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
3mg
$94.5 2023-09-08
Life Chemicals
F6559-6795-2μmol
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6559-6795-10μmol
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-6795-4mg
3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile
2097911-41-4
4mg
$99.0 2023-09-08

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile Related Literature

Additional information on 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile

Recent Advances in the Study of 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (CAS: 2097911-41-4)

The compound 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (CAS: 2097911-41-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique trifluoromethylpyrimidine and pyrazine-carbonitrile scaffold, has garnered significant attention due to its potential applications in drug discovery, particularly in targeting protein kinases and other key biological pathways. Recent studies have explored its synthesis, pharmacological properties, and therapeutic potential, making it a focal point for researchers in the pharmaceutical industry.

One of the most notable aspects of this compound is its role as a kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile exhibits potent inhibitory activity against specific kinase targets, such as the JAK family and PI3K pathways. These findings suggest its potential as a lead compound for the development of novel therapeutics targeting kinase-driven pathologies.

The synthesis of this compound has also been a subject of recent research. A study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in its production. The use of advanced coupling reagents and purification techniques has enabled researchers to obtain the compound in sufficient quantities for further biological evaluation. This methodological advancement is crucial for scaling up production and facilitating preclinical studies.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile. Animal studies have revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability. However, further optimization may be required to enhance its metabolic stability and reduce potential off-target effects. These findings underscore the importance of structural modifications to improve its drug-like properties and therapeutic index.

Another area of interest is the compound's potential in combination therapies. Researchers have hypothesized that 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile could synergize with existing chemotherapeutic agents, enhancing their efficacy while minimizing resistance mechanisms. Preliminary data from cell-based assays support this hypothesis, showing additive or synergistic effects when combined with standard-of-care drugs in cancer cell lines. These results pave the way for future in vivo studies to validate these observations.

Despite these promising developments, challenges remain. The compound's specificity and selectivity for its intended targets need further validation to minimize potential side effects. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials. Researchers are also exploring the development of prodrug derivatives to improve its solubility and delivery, addressing limitations observed in current formulations.

In conclusion, 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (CAS: 2097911-41-4) represents a compelling area of research in chemical biology and drug discovery. Its unique structure, combined with promising biological activity, positions it as a valuable tool for understanding kinase-related pathways and developing targeted therapies. Continued research efforts will be essential to unlock its full potential and translate these findings into clinical applications.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.